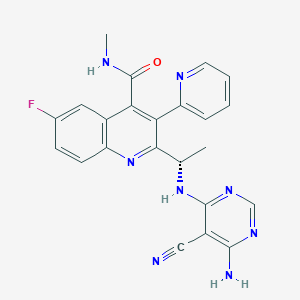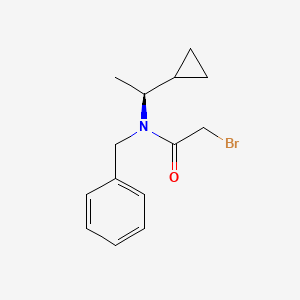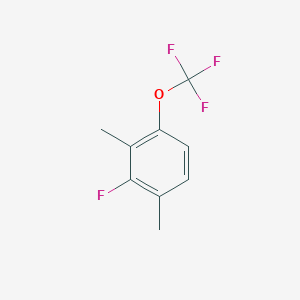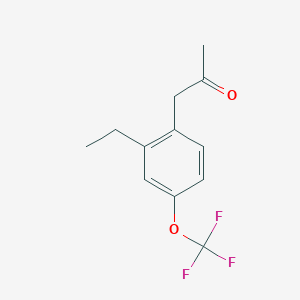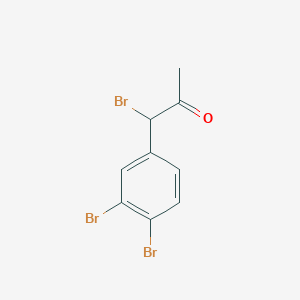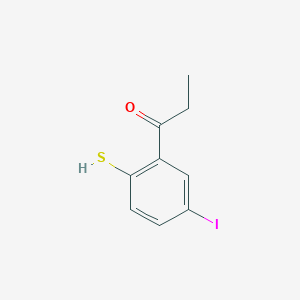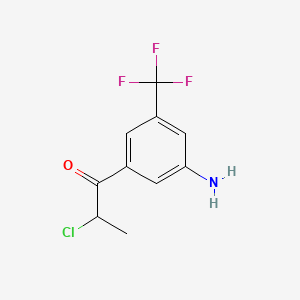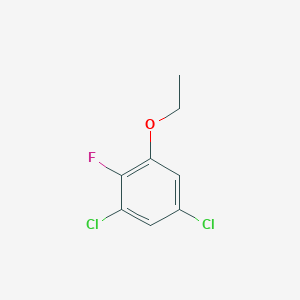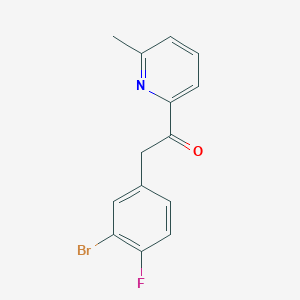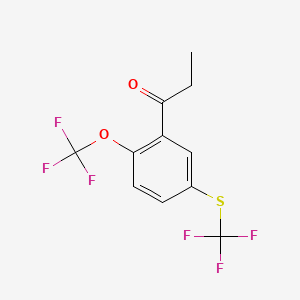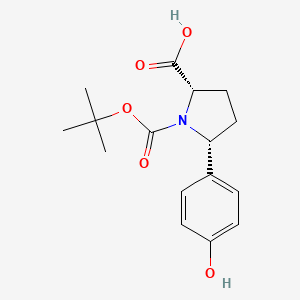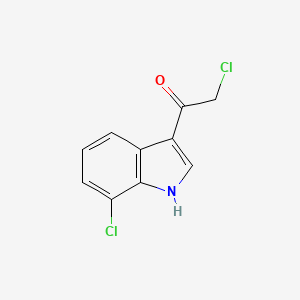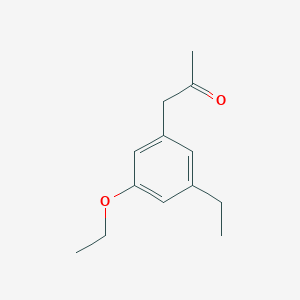
Ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of a nitro group (-NO2), a hydroxy group (-OH), and an ethoxy group (-OCH2CH3) attached to a benzoate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate typically involves the nitration of ethyl 5-hydroxy-4-(2-methoxyethoxy)benzoate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: The major product is ethyl 5-oxo-4-(2-methoxyethoxy)-2-nitrobenzoate.
Reduction: The major product is ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-aminobenzoate.
Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide would yield ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-methoxybenzoate.
Applications De Recherche Scientifique
Ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxy and ethoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate can be compared with other nitrobenzoates such as:
Ethyl 4-nitrobenzoate: Lacks the hydroxy and ethoxy groups, resulting in different chemical and biological properties.
Ethyl 5-hydroxy-2-nitrobenzoate: Lacks the ethoxy group, which affects its solubility and reactivity.
Ethyl 5-hydroxy-4-(2-ethoxyethoxy)-2-nitrobenzoate: Has a similar structure but with an ethoxy group instead of a methoxy group, leading to differences in steric and electronic effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C12H15NO7 |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
ethyl 5-hydroxy-4-(2-methoxyethoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C12H15NO7/c1-3-19-12(15)8-6-10(14)11(20-5-4-18-2)7-9(8)13(16)17/h6-7,14H,3-5H2,1-2H3 |
Clé InChI |
NPEDNOOUVHVIKH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OCCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


